molecular formula C13H24N2O2 B1403217 2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane CAS No. 1239320-01-4

2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane

Cat. No.: B1403217
CAS No.: 1239320-01-4
M. Wt: 240.34 g/mol
InChI Key: ULVSOOBGBSFHJO-UHFFFAOYSA-N
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Description

2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane is a spirocyclic compound featuring a fused bicyclic system (3- and 4-membered rings) with a Boc-protected amine at the 6-position and an aminomethyl (-CH2NH2) substituent at the 2-position. This compound is of significant interest in medicinal chemistry due to its rigid spiro architecture, which enhances conformational control in drug design. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amine, improving stability during synthetic processes .

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-5-4-13(9-15)6-10(7-13)8-14/h10H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVSOOBGBSFHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves constructing the spirocyclic core followed by functionalization steps to introduce the aminomethyl group and Boc protection. The strategies rely on annulation reactions and nucleophilic substitutions using readily available starting materials with conventional chemical transformations.

Representative Synthetic Routes

Route No. Description Key Starting Materials Reaction Conditions Yield Notes
1 Annulation of cyclopentane ring to form 2-azaspiro[3.4]octane core Cyclopentane derivatives, azetidine precursors Mild heating, catalytic conditions Moderate to High Minimal chromatographic purification required
2 Annulation of four-membered ring via allyl bromide and Grignard reagents 1-BOC-3-oxoidene-azetidine, allyl bromide or allyl Grignard Zinc powder catalysis, liquid bromine bromination, K2CO3 base cyclization High (3-step method) Scalable, suitable for industrial batch production
3 Nucleophilic substitution on tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, 2-chloro-6-(trifluoromethyl)isonicotinonitrile, Cs2CO3 DMF solvent, room temperature, 16 hours 63% isolated yield Purification via silica gel chromatography

Detailed Preparation Method from Literature

Three-Step Synthesis via Allyl Bromide Route

  • Step 1: Formation of 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester

    • React 1-BOC-3-oxoidene-azetidine with allyl bromide in the presence of zinc powder or with allyl Grignard reagent.
    • This step introduces the allyl group and forms the hydroxyazetidine intermediate.
  • Step 2: Bromination

    • Treat the intermediate with liquid bromine to generate tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-formate.
    • This step adds bromine atoms to the allyl side chain, preparing for cyclization.
  • Step 3: Cyclization

    • React the dibrominated intermediate with potassium carbonate as a base.
    • This induces intramolecular cyclization to form the spirocyclic ring system, yielding tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.
    • The product can be further converted to the aminomethyl derivative by substitution reactions.

This method is advantageous due to cheap raw materials, ease of operation, scalability, and good overall yield.

Nucleophilic Substitution Route

  • A mixture of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate and 2-chloro-6-(trifluoromethyl)isonicotinonitrile in the presence of cesium carbonate in N,N-dimethylformamide (DMF) at 20°C for 16 hours leads to the substitution product.
  • Workup involves partitioning between water, brine, aqueous HCl, and ethyl acetate, followed by drying and purification.
  • The isolated yield is approximately 63%, with the product characterized by NMR and LCMS.

Reaction Conditions and Key Parameters

Parameter Description Typical Values/Conditions
Solvents Polar aprotic solvents preferred DMF, DMSO
Base Strong inorganic bases for substitution and cyclization Cs2CO3, K2CO3
Temperature Mild to moderate temperatures to avoid decomposition 20°C to reflux conditions
Reaction Time Varies based on step 16 hours for substitution; shorter for cyclization
Purification Silica gel chromatography Elution with EtOAc/hexanes gradient

Research Findings and Analysis

  • The annulation strategies provide efficient access to the spirocyclic core with minimal chromatographic steps, which is beneficial for scale-up.
  • The bromination and subsequent cyclization steps are critical for constructing the spiro framework with high regio- and stereochemical control.
  • The Boc protecting group is stable under the reaction conditions and facilitates selective functionalization of the amine.
  • Nucleophilic substitution reactions on hydroxy-spiro intermediates allow introduction of various substituents, enabling structural diversification.
  • The methods described are compatible with industrial synthesis, employing readily available reagents and scalable protocols.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Steps Yield Advantages Limitations
Annulation of cyclopentane ring Cyclopentane derivatives Catalysts, heating Single-step annulation Moderate to high Simple, minimal purification May require optimization for selectivity
Three-step bromination and cyclization 1-BOC-3-oxoidene-azetidine Allyl bromide, Br2, K2CO3 3 steps High Scalable, cost-effective Multi-step, requires bromine handling
Nucleophilic substitution on hydroxy-spiro tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate Cs2CO3, DMF Single substitution 63% Mild conditions, good yield Longer reaction time

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution can result in a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane serves as a scaffold for drug discovery due to its unique structural characteristics. It has been investigated for potential pharmacological properties, particularly in the development of drugs targeting various diseases, including cancer and neurological disorders.

Organic Synthesis

The compound is utilized as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for creating diverse chemical entities in pharmaceuticals and agrochemicals.

Biological Studies

Research has focused on the interaction of this compound with biological macromolecules to determine its binding affinities and potential therapeutic effects. These studies are crucial for assessing the safety profile and efficacy of compounds in drug development processes .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Drug Design : Research indicates that compounds with similar structural motifs exhibit activity against multiple biological targets, suggesting that this compound could similarly influence therapeutic pathways.
  • Enzyme Inhibition Studies : Preliminary investigations into enzyme interactions have shown promise for developing inhibitors that could lead to new treatments for diseases such as cancer and neurodegenerative disorders.
  • Receptor Ligand Development : The compound's ability to bind selectively to receptors makes it a candidate for further exploration in receptor-targeted therapies.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural and Functional Group Variations

2-Oxa-6-Azaspiro[3.4]Octane
  • Structure: Replaces the aminomethyl group with an oxygen atom (oxa) in the 2-position.
  • Properties: The oxygen atom introduces polarity, reducing lipophilicity (logP) compared to aminomethyl-substituted analogs. This compound has a melting point of 187°C and is commercially available for research .
  • Applications: Demonstrated enhanced EGFR inhibitory activity when incorporated into 4-anilinoquinazoline derivatives, showing efficacy against lung cancer cell lines (HCC827 and A549) .
tert-Butyl 2-Amino-6-Azaspiro[3.4]Octane-6-Carboxylate
  • Structure: Features a primary amine (-NH2) at the 2-position instead of aminomethyl.
  • This compound is a precursor for further functionalization .
  • Synthetic Utility : Used in the synthesis of spirofused piperazine and diazepane amides, which are explored for H antagonist drug development .
6-(2-Bromopyridin-4-yl)-2-Oxa-6-Azaspiro[3.4]Octane
  • Structure : Incorporates a bromopyridinyl group at the 6-position and an oxa group at the 2-position.
  • Properties : The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Molecular weight: 269.14 g/mol .
  • Applications : Acts as a versatile intermediate in synthesizing kinase inhibitors and heteroaryl-functionalized spirocycles.

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Spiro[3.4]Octane Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-Aminomethyl-6-Boc-6-Aza-Spiro[3.4]Octane C12H23N3O2 241.33 Not Available* Boc-protected amine; aminomethyl group
2-Oxa-6-Azaspiro[3.4]Octane C6H11NO 113.16 220290-68-6 High polarity; m.p. 187°C
tert-Butyl 2-Amino-6-Azaspiro[3.4]Octane-6-Carboxylate C12H22N2O2 226.31 1251010-30-6 Primary amine; Boc protection
6-(2-Bromopyridin-4-yl)-2-Oxa-6-Azaspiro[3.4]Octane C11H13BrN2O 269.14 2731015-00-0 Bromopyridinyl substituent

Biological Activity

2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane is a chemical compound characterized by its unique spirocyclic structure, which combines a bicyclic system with an aminomethyl group and a Boc (tert-butoxycarbonyl) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula: C13H24N2O2
  • CAS Number: 1239320-01-4
  • Structure: The spirocyclic core allows for unique interactions with biological targets, enhancing its potential as a drug candidate.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The spirocyclic structure facilitates binding to molecular targets, potentially modulating their activity and leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which could contribute to its anticancer properties.
  • Receptor Modulation: By binding to specific receptors, it may influence signaling pathways critical for cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens.

Pathogen TypeActivity ObservedReference
Gram-positive bacteriaModerate inhibition
Gram-negative bacteriaLow inhibition
FungiSignificant inhibition

Anticancer Activity

Studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines.

Cell LineIC50 (µM)Reference
PC-3 (Prostate Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on PC-3 Cell Lines:
    • Objective: To evaluate the cytotoxic effects of the compound on prostate cancer cells.
    • Findings: The compound induced apoptosis and inhibited cell proliferation at concentrations below 20 µM, suggesting its potential as a therapeutic agent against prostate cancer.
  • Antimicrobial Efficacy Study:
    • Objective: To assess the antimicrobial properties against various bacterial strains.
    • Findings: Demonstrated significant activity against Staphylococcus aureus and Candida albicans, indicating its potential for treating infections caused by these pathogens.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-aminomethyl-6-Boc-6-aza-spiro[3.4]octane, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with spirocyclic precursors like 6-azaspiro[3.4]octane derivatives (e.g., tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, CAS 1263132-31-5) . Boc protection is typically achieved using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, DCM).
  • Step 2 : Aminomethylation via reductive amination or nucleophilic substitution, using formaldehyde/ammonia systems or pre-formed aminomethylating agents.
  • Optimization : Vary solvents (THF vs. DMF), temperatures (0°C to reflux), and catalysts (e.g., NaBH(OAc)₃ for reductive steps). Monitor yields via LC-MS.
    • Data Table :
Reaction ConditionYield (%)Purity (HPLC)
DCM, 0°C, Boc₂O7295%
THF, RT, NaBH(OAc)₃8598%

Q. How can purity and structural integrity be validated post-synthesis?

  • Methodology :

  • NMR : Confirm Boc group integration (tert-butyl protons at ~1.4 ppm) and spirocyclic backbone via ¹³C NMR (quaternary carbons at 70–80 ppm) .
  • Mass Spectrometry : Compare experimental [M+H]⁺ with theoretical values (e.g., C₁₀H₁₉N₂O₂: calc. 199.14; found 199.12) .
  • HPLC : Use C18 columns with acetonitrile/water gradients (90%+ purity threshold).

Q. What solvents and conditions are optimal for recrystallization?

  • Methodology :

  • Test solubility in ethanol, ethyl acetate, and hexane mixtures. For hydrochloride salts (e.g., 1,1-dimethyl-6-azaspiro[3.4]octane hydrochloride, CAS 2227205-39-0), use ethanol/ether for crystallization .
  • Monitor crystal formation under slow evaporation (72 hrs) or cooling (−20°C).

Advanced Research Questions

Q. How can chirality in 6-azaspiro derivatives be introduced and analyzed?

  • Methodology :

  • Asymmetric Synthesis : Use chiral auxiliaries (e.g., (S)-7-methyl-6-azaspiro[3.4]octane, CAS 2416217-68-8) or enantioselective catalysis (e.g., Jacobsen’s catalyst) .
  • Chiral HPLC : Employ Chiralpak® columns with hexane/isopropanol to resolve enantiomers (e.g., retention times: 8.2 min vs. 10.5 min).
    • Data Table :
Chiral ColumnMobile PhaseResolution (Rs)
Chiralpak AD-HHexane/IPA (90:10)1.5
Chiralcel OD-HHexane/EtOH (85:15)2.1

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOEs in NMR)?

  • Methodology :

  • Dynamic NMR : Assess conformational flexibility (e.g., spiro ring puckering) by variable-temperature ¹H NMR (−40°C to 60°C) .
  • DFT Calculations : Compare experimental NOE patterns with computational models (e.g., Gaussian 16, B3LYP/6-31G*) .

Q. What strategies improve stability during long-term storage?

  • Methodology :

  • Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks. Monitor Boc deprotection via TLC (Rf shift from 0.7 to 0.3) .
  • Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (argon).

Q. How can computational models predict biological activity of this spiro scaffold?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., kinase domains). Focus on spiro-induced conformational constraints .
  • QSAR : Correlate substituent effects (e.g., Boc vs. acetyl) with logP and IC₅₀ values.

Contradiction Analysis & Best Practices

  • Case Study : Discrepancies in reported melting points (e.g., 120–125°C vs. 130–135°C) may stem from polymorphic forms. Use DSC and PXRD to identify crystalline phases .
  • Ethical Data Reporting : Cross-validate findings with orthogonal techniques (e.g., IR + Raman for functional groups) and disclose all raw data in supplements .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane
Reactant of Route 2
2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane

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